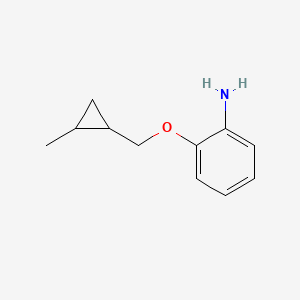
2-((2-Methylcyclopropyl)methoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylcyclopropyl)methoxy)aniline is an organic compound with the molecular formula C11H15NO It is a derivative of aniline, where the aniline moiety is substituted with a 2-methylcyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclopropyl)methoxy)aniline can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylmethanol with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced catalytic systems and continuous flow reactors. The use of transition metal catalysts, such as palladium or ruthenium complexes, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylcyclopropyl)methoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
2-((2-Methylcyclopropyl)methoxy)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-Methylcyclopropyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: A simpler derivative of aniline with a methyl group at the ortho position.
2-Methoxy-N-methylaniline: An aniline derivative with a methoxy group at the ortho position and an N-methyl substitution.
2-Bromo-N-methylaniline: An aniline derivative with a bromo group at the ortho position and an N-methyl substitution.
Uniqueness
2-((2-Methylcyclopropyl)methoxy)aniline is unique due to the presence of the 2-methylcyclopropylmethoxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-[(2-methylcyclopropyl)methoxy]aniline |
InChI |
InChI=1S/C11H15NO/c1-8-6-9(8)7-13-11-5-3-2-4-10(11)12/h2-5,8-9H,6-7,12H2,1H3 |
InChI Key |
CCAJOEYWJTYVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1COC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


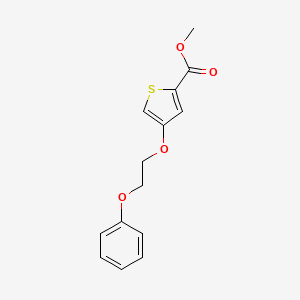
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![3-Chloro-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13016320.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
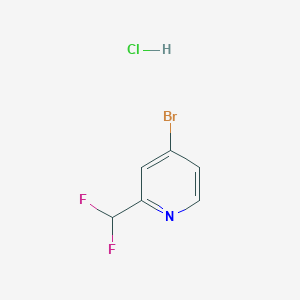
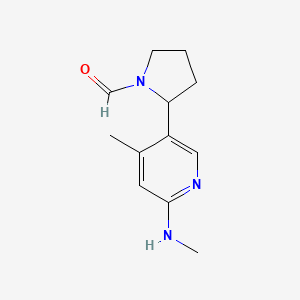
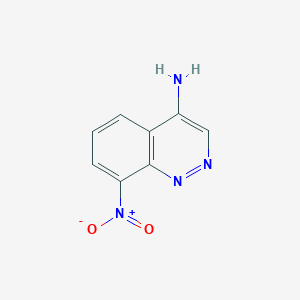
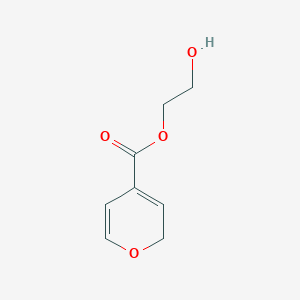
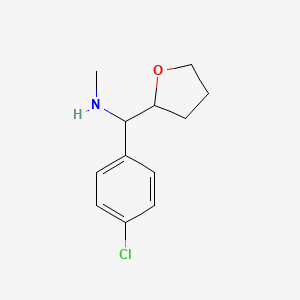
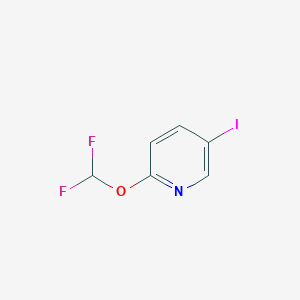

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
